Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-thiophenecarboxylate
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Description
Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C10H8ClNO3S2 and its molecular weight is 289.75. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar thiazole structures have been known to interact with dna and topoisomerase ii .
Mode of Action
It can be inferred from related compounds that it may bind to dna and interact with topoisomerase ii, leading to dna double-strand breaks .
Biochemical Pathways
Based on the potential interaction with dna and topoisomerase ii, it can be speculated that it may affect dna replication and transcription processes .
Result of Action
Based on the potential interaction with dna and topoisomerase ii, it can be speculated that it may lead to dna double-strand breaks, a g2 stop, and ultimately, cell death .
Properties
IUPAC Name |
methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S2/c1-14-9(13)8-7(2-3-16-8)15-5-6-4-12-10(11)17-6/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSCTUISYSMUBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.